4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a synthetic organic compound It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactions. The starting materials often include 5-methyl-1,2,4-triazole, pyridine derivatives, and piperazine. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the pyridine and piperazine moieties.
Cyclization: reactions to form the triazolopyrimidine ring.
Functional group transformations: to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Scale-up processes: to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: Potentially forming N-oxides or other oxidized derivatives.
Reduction: Reducing functional groups such as nitro or carbonyl groups.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties can be leveraged to create innovative products.
Mechanism of Action
The mechanism of action of 4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme inhibition: Blocking the activity of key enzymes involved in disease processes.
Receptor modulation: Altering the activity of receptors to achieve therapeutic effects.
Signal transduction pathways: Modulating cellular signaling to influence biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one include other triazolopyrimidines and pyridine derivatives. Examples include:
- 4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-phenylpiperazin-2-one
- 4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-(4-chlorophenyl)piperazin-2-one
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N7O/c1-10-6-13(26-15(23-10)21-9-22-26)24-4-5-25(14(27)8-24)11-2-3-20-12(7-11)16(17,18)19/h2-3,6-7,9H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXRCCNXZVZSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(C(=O)C3)C4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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